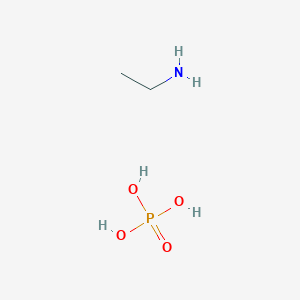

ethanamine;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless gas with a strong ammonia-like odor and is miscible with water and most organic solvents . Phosphoric acid, with the chemical formula H₃PO₄, is a colorless, odorless phosphorus-containing inorganic acid widely used in various industries . The combination of ethanamine and phosphoric acid forms a compound that has significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine is commonly synthesized through two primary methods:

Reaction of Ethanol and Ammonia: Ethanol and ammonia are combined in the presence of an oxide catalyst to produce ethanamine along with diethylamine and triethylamine.

Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia in the presence of hydrogen to form ethanamine.

Phosphoric acid is typically produced by two main methods:

Wet Process: Phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate.

Thermal Process: Elemental phosphorus is burned in the presence of air to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid.

Chemical Reactions Analysis

Ethanamine undergoes various chemical reactions, including:

Acylation: Ethanamine reacts with acyl chlorides to form amides.

Protonation: Ethanamine can be protonated to form ethanammonium ion.

Reaction with Carboxylic Acids: Ethanamine reacts with carboxylic acids to form amides.

Phosphoric acid participates in reactions such as:

Esterification: Reacts with alcohols to form phosphate esters.

Neutralization: Reacts with bases to form phosphate salts.

Scientific Research Applications

Ethanamine and phosphoric acid have diverse applications in scientific research:

Chemistry: Ethanamine is used as a building block in organic synthesis and as a nucleophilic base.

Biology: Phosphoric acid is a key component in biological molecules such as DNA and RNA.

Medicine: Ethanamine derivatives are used in the synthesis of pharmaceuticals.

Industry: Phosphoric acid is used in the production of fertilizers, detergents, and food additives.

Mechanism of Action

Ethanamine acts as a nucleophilic base due to the lone pair of electrons on the nitrogen atom, allowing it to participate in various nucleophilic substitution reactions . Phosphoric acid acts as a sequestering agent, binding divalent cations and playing a crucial role in energy transfer and enzyme function in biological systems .

Comparison with Similar Compounds

Ethanamine can be compared with other aliphatic amines such as methylamine and propylamine. It is unique due to its specific reactivity and applications in organic synthesis . Phosphoric acid can be compared with other common acids like sulfuric acid and nitric acid. Its uniqueness lies in its role in biological systems and its wide range of industrial applications .

Similar Compounds

- Methylamine (CH₃NH₂)

- Propylamine (C₃H₇NH₂)

- Sulfuric Acid (H₂SO₄)

- Nitric Acid (HNO₃)

Properties

CAS No. |

60717-38-6 |

|---|---|

Molecular Formula |

C2H10NO4P |

Molecular Weight |

143.08 g/mol |

IUPAC Name |

ethanamine;phosphoric acid |

InChI |

InChI=1S/C2H7N.H3O4P/c1-2-3;1-5(2,3)4/h2-3H2,1H3;(H3,1,2,3,4) |

InChI Key |

ARPJZLLWCWXWJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN.OP(=O)(O)O |

Related CAS |

94006-19-6 60717-38-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)

![2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)